2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane
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Overview
Description
2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound with a complex structure that includes a phenyl group, an oxirane ring, and an allyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring closure to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or disruption of cellular processes. The compound’s phenyl and allyl groups may also contribute to its biological activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl group but lacking the oxirane ring.
Phenylacetone: Another related compound with a phenyl group and a ketone functional group.
Isoeugenol: Contains a methoxy and propenyl group similar to the allyl-substituted phenoxy group in the target compound.
Uniqueness
2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90354-38-4 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-phenyl-2-[(2-prop-2-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C18H18O2/c1-2-8-15-9-6-7-12-17(15)19-13-18(14-20-18)16-10-4-3-5-11-16/h2-7,9-12H,1,8,13-14H2 |
InChI Key |
BOWYFIAILMMDED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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